

A Comprehensive Technical Guide to 2-Hydroxy-2-methylhexanoic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylhexanoic acid

Cat. No.: B3151312

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Hydroxy-2-methylhexanoic acid**, a significant chiral building block in organic synthesis. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its stereoselective synthesis, and its established applications.

Chemical Identity and Properties

2-Hydroxy-2-methylhexanoic acid is a carboxylic acid containing both a hydroxyl and a methyl group on the alpha-carbon. Its chemical structure and key identifiers are crucial for researchers in synthesis and drug development.

Property	Value	Source
CAS Number	70908-63-3	[1] [2] [3]
Molecular Formula	C7H14O3	[3]
Molecular Weight	146.18 g/mol	[1] [3]
IUPAC Name	2-hydroxy-2-methylhexanoic acid	[3]
InChI Key	HNQAXDPWMQIKEE-UHFFFAOYSA-N	[1] [3]
SMILES	<chem>CCCCC(C)(C(=O)O)O</chem>	[3]

Stereoselective Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

The (+)S-enantiomer of **2-hydroxy-2-methylhexanoic acid** is a valuable intermediate in the synthesis of prostaglandin analogs.[\[4\]](#)[\[5\]](#) A well-documented method for its preparation involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Asymmetric Halolactonization

This protocol outlines a four-step process for the synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Step 1: Amide Formation

- In a suitable reaction vessel, dissolve 2-methylene-hexanoyl chloride in an appropriate solvent.
- Add L-proline to the solution in the presence of a base, such as sodium hydroxide.[\[4\]](#)
- Stir the reaction mixture to facilitate the formation of the N-(2-Methylene-hexanoyl)-L-proline amide intermediate.

Step 2: Bromolactonization

- To the amide formed in the previous step, add N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide.[4]
- This induces an asymmetric bromolactonization, resulting in the formation of a bicyclic bromolactone. The chiral environment provided by the L-proline auxiliary directs the stereoselective addition of bromine.

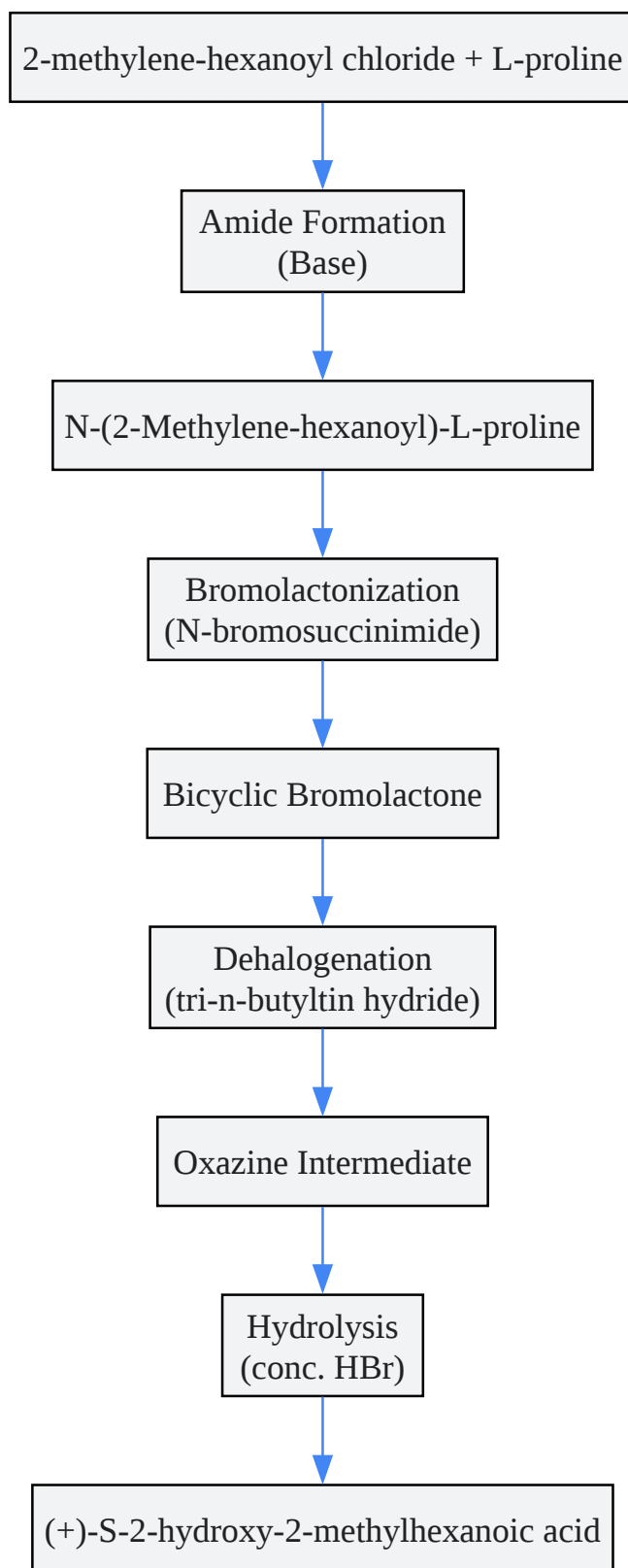
Step 3: Dehalogenation

- The bromolactone is then dehalogenated using tri-n-butyltin hydride in methylene chloride.[4]
- This step removes the bromine atom and leads to the formation of an oxazine intermediate.

Step 4: Hydrolysis

- Finally, the oxazine intermediate is hydrolyzed with concentrated hydrobromic acid.[4]
- This hydrolysis step cleaves the chiral auxiliary and yields the final product, (+)-**S-2-hydroxy-2-methylhexanoic acid**.

Synthesis Workflow



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Caption: Asymmetric synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of **2-Hydroxy-2-methylhexanoic acid**.

Technique	Expected Observations
¹ H NMR Spectroscopy	The spectrum would show characteristic signals for the protons of the methyl and methylene groups in the hexanoic acid chain. The hydroxyl and carboxylic acid protons would appear as distinct, often broad, signals that can be confirmed by D ₂ O exchange.
¹³ C NMR Spectroscopy	Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have a significant downfield chemical shift compared to the aliphatic carbons.
Infrared (IR) Spectroscopy	The IR spectrum would exhibit a broad absorption band corresponding to the O-H stretching of the carboxylic acid and alcohol, and a sharp, strong absorption for the C=O stretching of the carboxylic acid.
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound.

Biological and Chemical Significance

The primary significance of **2-Hydroxy-2-methylhexanoic acid**, particularly its (+)S-enantiomer, lies in its role as a key stereospecific intermediate in the synthesis of complex organic molecules.^{[4][5]}

- Prostaglandin Analog Synthesis: It is a crucial building block for the synthesis of certain prostaglandin analogs, which are physiologically active lipid compounds with diverse hormone-like effects.[4][5]
- Chiral Precursor: The availability of this optically pure compound is essential for achieving the desired stereochemistry in the final complex target molecules.

While its application in organic synthesis is well-established, preliminary research suggests other potential areas of investigation, including possible antioxidant properties and a role in insect immune responses, though these are less developed fields of study.

Safety and Handling

Based on GHS classifications, **2-Hydroxy-2-methylhexanoic acid** is considered to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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